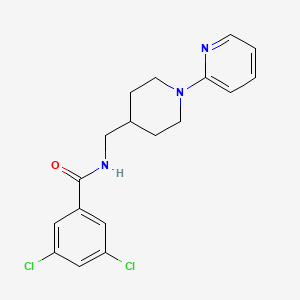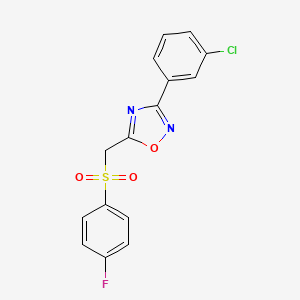![molecular formula C19H17FN2O3S B2995246 4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine CAS No. 866844-16-8](/img/structure/B2995246.png)
4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of morpholines has seen significant advancements. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Molecular Probes and Fluorescent Studies
4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine and its derivatives have been explored as molecular probes and in fluorescent studies, indicating a wide range of potential applications in detecting various biological and chemical entities. For instance, the development of a caged Zn2+ probe demonstrates the compound's utility in bioimaging and studying biological processes involving zinc ions. This probe, when complexed with Zn2+, exhibits a significant increase in fluorescence, indicating its potential for tracking zinc ion concentration in biological systems (Aoki et al., 2008). Similarly, the design and synthesis of fluorescent probes for Zn2+, showcasing hydrolytic and photochemical reactivation, highlight the compound's versatility in designing sensitive detection systems for metal ions, which could be pivotal for diagnostic and research applications (Ohshima et al., 2010).
Antiviral and Antibacterial Applications
The compound's derivatives have shown promising antiviral and antibacterial properties. For example, the synthesis and characterization of certain derivatives have demonstrated remarkable anti-tuberculosis activity and antimicrobial properties. This suggests that these compounds could serve as potential leads or adjuncts in developing new antimicrobial agents to tackle resistant strains of bacteria and viruses. The specific compound showing anti-tuberculosis activity with a minimal inhibitory concentration (MIC) highlights its potential in the treatment of tuberculosis and possibly other bacterial infections (Mamatha S.V et al., 2019).
Synthesis and Characterization for Chemical Analysis
The synthesis and structural characterization of derivatives involving the carboxylic group present opportunities for chemical analysis and materials science. The synthesized fluorophores demonstrate unique fluorescence features, making them suitable for applications ranging from materials science to sensor technology. The interaction with ZnO nanoparticles and the resulting unusual fluorescence features indicate potential applications in nanotechnology and material characterization (Bekere et al., 2013).
Chemical Synthesis and Organic Chemistry Applications
The compound and its derivatives play a crucial role in organic synthesis and chemical transformations. For example, the utilization of benzenesulfinyl morpholine in one-pot oligosaccharide synthesis demonstrates its importance as a promoter in complex organic syntheses. This application underlines the compound's versatility in facilitating chemical reactions, which is essential for synthesizing a wide range of organic compounds and potential therapeutics (Wang et al., 2006).
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBKXCYFRAXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)
![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)
![[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone](/img/structure/B2995175.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2995183.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995185.png)

